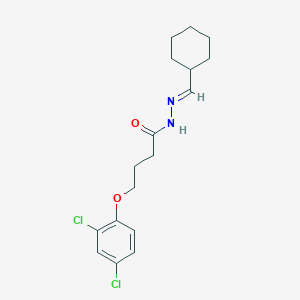![molecular formula C16H11Cl2N3S B5781086 benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, commonly known as DCTBH, is a versatile reagent used in organic synthesis and chemical research. It is a yellow crystalline solid that is soluble in most organic solvents. DCTBH is a powerful reducing agent that is commonly used for the reduction of various functional groups, including aldehydes, ketones, imines, and nitriles.
作用機序
DCTBH acts as a reducing agent by donating a hydride ion to the carbonyl group of the substrate. The mechanism of the reduction involves the formation of an intermediate hydrazone, which undergoes a hydride transfer to the carbonyl group. The resulting product is a substituted alcohol.
Biochemical and Physiological Effects:
DCTBH has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antitumor and antiviral activities. It has also been reported to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
DCTBH has several advantages as a reducing agent in lab experiments. It is a mild and selective reducing agent that can reduce a wide range of functional groups. It is also easy to handle and store. However, DCTBH has some limitations in lab experiments. It is moisture-sensitive and must be stored in a dry environment. It is also relatively expensive compared to other reducing agents.
将来の方向性
There are several future directions for the use of DCTBH in scientific research. One potential application is in the synthesis of new pharmaceuticals with antitumor and antiviral activities. Another potential application is in the synthesis of new natural products with biological activities. Additionally, DCTBH could be used as a reducing agent in the synthesis of new materials with unique properties. Further studies are needed to explore these potential applications of DCTBH.
Conclusion:
In conclusion, benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, or DCTBH, is a versatile reagent used in organic synthesis and chemical research. It is a powerful reducing agent that is commonly used for the reduction of various functional groups. DCTBH has a wide range of applications in scientific research, including the synthesis of natural products and pharmaceuticals. It has several advantages as a reducing agent, but also has some limitations. Further studies are needed to explore the potential applications of DCTBH in scientific research.
合成法
DCTBH can be synthesized through a simple two-step reaction. The first step involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form 4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylidene)hydrazinecarbothioamide. The second step involves the reaction of the intermediate product with benzaldehyde to form DCTBH.
科学的研究の応用
DCTBH has a wide range of applications in scientific research. It is commonly used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds. DCTBH has been used in the synthesis of various natural products, such as indole alkaloids and terpenoids. It has also been used in the synthesis of various pharmaceuticals, including antitumor and antiviral agents.
特性
IUPAC Name |
N-[(E)-benzylideneamino]-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3S/c17-13-7-6-12(8-14(13)18)15-10-22-16(20-15)21-19-9-11-4-2-1-3-5-11/h1-10H,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXRAEXNWSCQKN-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)




![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)



![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)
